molecular formula C15H15N5O2S B2416704 7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1706133-38-1

7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2416704
CAS No.: 1706133-38-1
M. Wt: 329.38
InChI Key: LXFWLFCLUINVEM-UHFFFAOYSA-N
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Description

7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound

Properties

IUPAC Name

3-[2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-2-14(22)20-11(7-23-15(20)18-9)3-13(21)19-5-10-4-16-8-17-12(10)6-19/h2,4,8,11H,3,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWLFCLUINVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves multiple steps. One common approach is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[3,4-d]pyrimidine core, which is then further modified to introduce the thiazolo[3,2-a]pyrimidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For example, newly synthesized compounds have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with some compounds exhibiting high activity levels .

Antiviral Properties

Research indicates that certain derivatives of thiazolo[3,2-a]pyrimidines possess antiviral activities. They have been evaluated for their efficacy against viruses like HIV-1 and other viral pathogens. The structural features of these compounds contribute to their ability to inhibit viral replication .

Anticancer Potential

Thiazolo[3,2-a]pyrimidines have also been investigated for their anticancer properties. Compounds derived from this class have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study 1: Antimicrobial Screening

A comprehensive study on a series of thiazolo[3,2-a]pyrimidine derivatives revealed varying degrees of antimicrobial activity. Compounds were tested at a concentration of 20 mg/ml against multiple strains. The results indicated that some derivatives exhibited significant inhibition zones against Bacillus cereus and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents .

Case Study 2: Antiviral Efficacy

In another investigation, thiazolo[3,2-a]pyrimidine derivatives were assessed for their antiviral activity against specific viral targets. The study highlighted several compounds that effectively inhibited viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes .

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one lies in its combined pyrrolo[3,4-d]pyrimidine and thiazolo[3,2-a]pyrimidine structure. This dual moiety provides a unique set of chemical and biological properties that are not present in simpler analogs.

Biological Activity

7-Methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on various studies and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that may include the formation of pyrimidine and thiazole rings. The detailed synthetic pathways often employ various reagents and conditions tailored to optimize yield and purity. For instance, methods involving cyclization reactions are common in creating the heterocyclic structures integral to its activity.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. These compounds have been shown to inhibit various kinases involved in cancer progression. For example, studies have highlighted their ability to inhibit Janus Kinase 3 (JAK3), which is implicated in several malignancies and autoimmune disorders. The specific compound has demonstrated efficacy against tumor growth in preclinical models, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interaction with key enzymes and receptors:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor of protein kinases such as JAK3 and others involved in signal transduction pathways critical for cell proliferation and survival.
  • Anti-inflammatory Effects : It has been noted for its ability to modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have documented the effects of similar compounds on various disease models:

  • Autoimmune Disorders : In models of lupus and rheumatoid arthritis, compounds with similar structures have shown promise in reducing disease symptoms by modulating immune responses .
  • Cancer Models : In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their selectivity and potential for reduced side effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReferences
Anticancer7-Methyl-3-(...)Inhibition of JAK3; reduced tumor growth
Anti-inflammatory7-Methyl derivativesModulation of immune response
AntiviralRelated pyrimidine derivativesInhibition of viral replication

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazolo[3,2-a]pyrimidine core of this compound?

Answer:
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a substituted benzaldehyde in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often used as a base to facilitate cyclization . Microwave-assisted synthesis can enhance reaction rates and yields for similar heterocycles, reducing reaction times from hours to minutes . Post-synthesis, recrystallization in ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for X-ray diffraction .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying connectivity of the pyrrolo[3,4-d]pyrimidine and thiazolo[3,2-a]pyrimidine moieties. For example, NH₂ protons in hydrazine derivatives appear as singlets near δ 4.35 ppm, while aromatic protons resonate between δ 7.14–7.50 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and detects impurities.
  • X-ray Crystallography: Resolves stereochemical ambiguities, such as deviations of chiral centers (e.g., C5 in the pyrimidine ring deviates 0.224 Å from the mean plane ).
  • HPLC: Monitors reaction progress and purity (>95% is standard for pharmacological studies) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve these:

  • Perform variable-temperature NMR to identify tautomeric equilibria.
  • Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Compare experimental data with computed NMR spectra (DFT calculations) for validation .
  • Cross-validate with X-ray crystallography, which provides unambiguous bond lengths and angles (e.g., dihedral angles between fused rings up to 80.94°) .

Advanced: What strategies optimize reaction yields for the 2-oxoethyl-pyrrolopyrimidine side chain?

Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ethanol/ethyl acetate mixtures enhance recrystallization efficiency .
  • Catalysis: Additives like acetic anhydride accelerate imine formation in the pyrrolo[3,4-d]pyrimidine subunit .
  • Temperature Control: Reflux conditions (e.g., 78°C) minimize side reactions during hydrazine coupling .
  • Microwave Assistance: Reduces reaction times by 50–70% for similar scaffolds .

Advanced: How is stereochemical control achieved in the synthesis of chiral centers (e.g., C5 in the pyrimidine ring)?

Answer:
The chiral C5 center arises from non-planar puckering of the pyrimidine ring (flattened boat conformation). Stereochemical control is achieved via:

  • Chiral Auxiliaries: Use of enantiopure starting materials (e.g., L-proline derivatives).
  • Asymmetric Catalysis: Palladium or organocatalysts induce enantioselectivity during cyclization .
  • Crystallization-Induced Diastereomer Resolution: Selective crystallization in ethanol/ethyl acetate isolates the desired enantiomer .

Basic: What are the key stability considerations for this compound under laboratory conditions?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring.
  • Moisture Sensitivity: The oxo-ethyl group is prone to hydrolysis; use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
  • Thermal Stability: Decomposition occurs above 150°C; monitor via TGA-DSC during formulation studies .

Advanced: How can computational methods aid in predicting biological activity or reaction pathways?

Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
  • DFT Calculations: Predict reaction barriers for key steps (e.g., cyclization energy ~25 kcal/mol) .
  • MD Simulations: Assess solvation effects on stability and aggregation propensity .

Basic: What are the recommended protocols for assessing in vitro bioactivity?

Answer:

  • Kinase Inhibition Assays: Use FRET-based kits to measure IC₅₀ values against kinase targets (e.g., EGFR, CDK2).
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • ADME Profiling: Microsomal stability (human liver microsomes) and Caco-2 permeability assays guide lead optimization .

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